molecular formula C11H11NO2 B057532 2,3-Quinolinedimethanol CAS No. 57032-14-1

2,3-Quinolinedimethanol

Cat. No.: B057532
CAS No.: 57032-14-1
M. Wt: 189.21 g/mol
InChI Key: UMELLZWPUHQWTB-UHFFFAOYSA-N
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Description

2,3-Quinolinedimethanol is an organic compound with the molecular formula C11H11NO2. It is a derivative of quinoline, featuring two hydroxymethyl groups attached to the second and third positions of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Quinolinedimethanol typically involves the reaction of quinoline derivatives with formaldehyde under basic conditions. One common method is the Mannich reaction, where quinoline reacts with formaldehyde and a secondary amine to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as heteropolyacids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Quinolinedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Quinolinedimethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antitumor and antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound, used in the synthesis of various derivatives.

    2,3-Quinolinedicarboxylic acid: An oxidation product of 2,3-Quinolinedimethanol.

    This compound: A reduced form of the compound.

Uniqueness: this compound is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

[2-(hydroxymethyl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELLZWPUHQWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458687
Record name 2,3-Quinolinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57032-14-1
Record name 2,3-Quinolinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)quinolin-2-yl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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